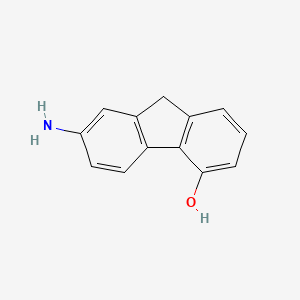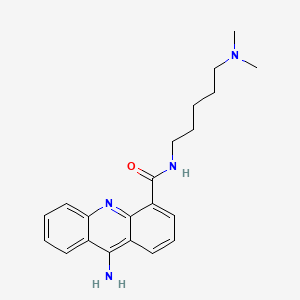
9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide is a compound known for its significant biological activity, particularly in the field of cancer research. This compound belongs to the class of acridine derivatives, which are known for their ability to intercalate into DNA, thereby affecting various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide typically involves multiple steps, starting from acridine derivativesThe reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, potentially leading to the formation of nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to nitro derivatives, while substitution reactions can produce a wide range of acridine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide has several scientific research applications:
Mecanismo De Acción
The primary mechanism of action of 9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, thereby inhibiting the activity of topoisomerase II. This enzyme is essential for DNA replication and transcription, and its inhibition can lead to cell death, making this compound a potential anti-cancer agent .
Comparación Con Compuestos Similares
Similar Compounds
9-Aminoacridine: Another DNA intercalator with similar biological activity.
Amsacrine: A well-known anti-cancer agent that also targets topoisomerase II.
Mitoxantrone: An anthracenedione with similar DNA intercalating properties.
Uniqueness
What sets 9-Amino-N-(5-(dimethylamino)pentyl)-4-acridinecarboxamide apart from these similar compounds is its specific structural modifications, which enhance its DNA binding affinity and cytotoxicity. These modifications result in more effective inhibition of topoisomerase II and potentially greater anti-cancer activity .
Propiedades
Número CAS |
91549-80-3 |
|---|---|
Fórmula molecular |
C21H26N4O |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
9-amino-N-[5-(dimethylamino)pentyl]acridine-4-carboxamide |
InChI |
InChI=1S/C21H26N4O/c1-25(2)14-7-3-6-13-23-21(26)17-11-8-10-16-19(22)15-9-4-5-12-18(15)24-20(16)17/h4-5,8-12H,3,6-7,13-14H2,1-2H3,(H2,22,24)(H,23,26) |
Clave InChI |
PXZHSEIBJJZHPY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B14358796.png)
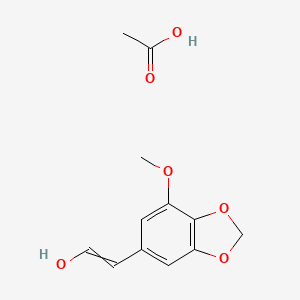

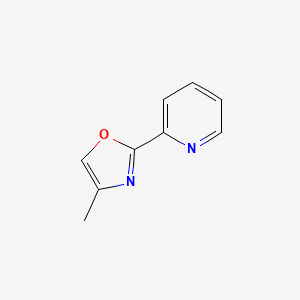
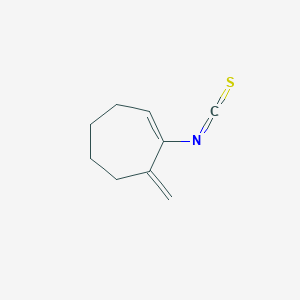
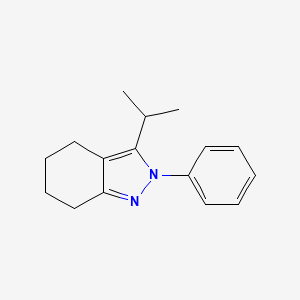

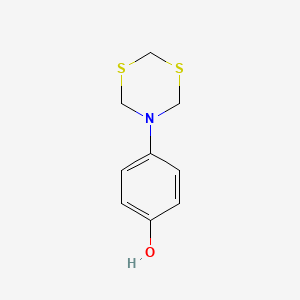
![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)
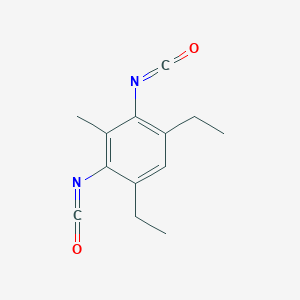
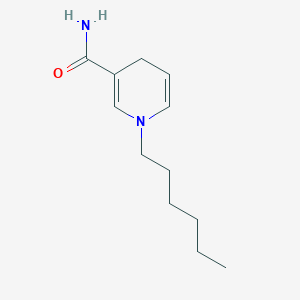
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
